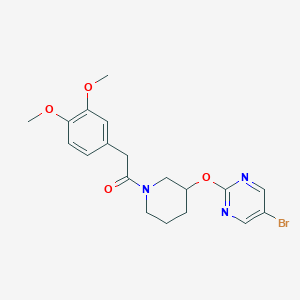

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C19H22BrN3O4 and its molecular weight is 436.306. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a brominated pyrimidine moiety, a piperidine ring, and a dimethoxyphenyl substituent, suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound's molecular formula is C15H18BrN3O3, with a molecular weight of approximately 368.23 g/mol. The structure features:

- Brominated Pyrimidine Moiety : Enhances lipophilicity and may influence interactions with biological targets.

- Piperidine Ring : Contributes to the compound's binding affinity.

- Dimethoxyphenyl Group : Potentially involved in modulating biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have shown that derivatives of brominated pyrimidines possess notable antibacterial properties. The mechanism often involves inhibition of bacterial protein synthesis by targeting ribosomal RNA or other essential microbial processes. For instance:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Linezolid | Oxazolidinone core | Broad-spectrum antibacterial |

| This compound | Brominated pyrimidine, piperidine | Potential antibacterial activity |

The presence of the bromine atom is believed to enhance the compound's interaction with bacterial ribosomes, potentially increasing its efficacy against resistant strains.

Anticancer Activity

The dimethoxyphenyl group is associated with various anticancer mechanisms. Compounds containing this moiety have been reported to induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways such as MAPK/ERK. The structural diversity allows for tailored interactions with cancer cell receptors and enzymes .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial ribosome function.

- Induction of Apoptosis : The dimethoxyphenyl moiety can activate apoptotic pathways in cancer cells.

- Targeting Specific Enzymes : The compound may interact with kinases or phosphatases involved in cell signaling.

Case Studies

Research has demonstrated the efficacy of similar compounds in various biological assays:

- A study on related bromopyrimidine derivatives showed significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.

- In vitro studies indicated that compounds with similar structures inhibited proliferation in several cancer cell lines, including breast and lung cancers, highlighting their potential as therapeutic agents .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for producing this compound, and how can reaction conditions be optimized?

Methodology :

- Nucleophilic substitution : The bromine atom on the pyrimidine ring (5-bromopyrimidin-2-ol) can undergo nucleophilic displacement with a piperidin-3-ol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Coupling reactions : The ethanone moiety can be introduced via Friedel-Crafts acylation or palladium-catalyzed cross-coupling, leveraging the reactivity of the 3,4-dimethoxyphenyl group .

- Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield. Solvent selection (e.g., ethanol or DMF) and stoichiometric ratios of reactants should be systematically varied, followed by purification via column chromatography or recrystallization .

Q. How should researchers characterize the structural integrity of this compound?

Methodology :

- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring and confirm the ether linkage geometry (e.g., axial vs. equatorial substitution) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify the piperidinyloxy and dimethoxyphenyl groups.

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- Melting point analysis : Compare experimental values (e.g., ~90–95°C) with literature data for related bromopyrimidine derivatives .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data between enzymatic assays and cellular models?

Methodology :

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting cellular toxicity .

- Assay conditions : Adjust buffer pH (e.g., ammonium acetate buffer, pH 6.5) to mimic physiological environments and ensure enzymatic activity .

- Cellular permeability : Evaluate logP values experimentally (e.g., shake-flask method) or computationally to assess membrane penetration limitations.

Q. How can computational modeling predict binding interactions with biological targets?

Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., EGFR or CDK2). Prioritize hydrogen bonding with the pyrimidine ring and hydrophobic interactions with the dimethoxyphenyl group.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

Q. What are the stability challenges, and how should storage conditions be optimized?

Methodology :

- Degradation studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.

- Storage recommendations : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the methoxy groups .

Q. How can solubility limitations be overcome for in vivo studies?

Methodology :

- Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) or cyclodextrin-based formulations.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the ethanone moiety to enhance aqueous solubility.

属性

IUPAC Name |

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O4/c1-25-16-6-5-13(8-17(16)26-2)9-18(24)23-7-3-4-15(12-23)27-19-21-10-14(20)11-22-19/h5-6,8,10-11,15H,3-4,7,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKNCZYVGSDJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。